ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes a brominated phenyl group, a pyrazolidinone ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves multiple steps. One common approach is to start with the bromination of a hydroxyphenyl compound, followed by the formation of a pyrazolidinone ring through cyclization reactions. The final step involves esterification to introduce the ethyl benzoate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The brominated phenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives.
Scientific Research Applications
Ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The brominated phenyl group and pyrazolidinone ring play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobenzoate: Similar in structure but lacks the pyrazolidinone ring.
4-(5-bromo-2-chlorobenzyl) phenyl ethyl ether: Contains a brominated phenyl group but differs in the overall structure.
Ethyl 6-bromo-5-(4-chlorobenzyl)oxy-2-phenyl-1-benzofuran-3-carboxylate: Shares the brominated phenyl group but has a different core structure.
Uniqueness
Ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is unique due to its combination of a brominated phenyl group, a pyrazolidinone ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 4-[(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O5/c1-2-27-19(26)11-3-6-14(7-4-11)22-18(25)15(17(24)21-22)10-12-9-13(20)5-8-16(12)23/h3-10,23H,2H2,1H3,(H,21,24)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCRXQDALGNCGR-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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